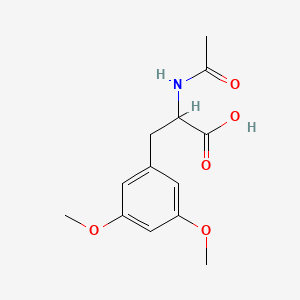

N-Acetyl-3,5-dimethoxyphenylalanine

Description

Structure

3D Structure

Properties

CAS No. |

1223-18-3 |

|---|---|

Molecular Formula |

C13H17NO5 |

Molecular Weight |

267.28 g/mol |

IUPAC Name |

2-acetamido-3-(3,5-dimethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C13H17NO5/c1-8(15)14-12(13(16)17)6-9-4-10(18-2)7-11(5-9)19-3/h4-5,7,12H,6H2,1-3H3,(H,14,15)(H,16,17) |

InChI Key |

KUNIHWLYCWOTKY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CC1=CC(=CC(=C1)OC)OC)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Synthesis of N Acetyl 3,5 Dimethoxyphenylalanine

Stereoselective and Asymmetric Synthesis Approaches for N-Acylated Phenylalanine Derivatives

The creation of single-enantiomer N-acylated phenylalanine derivatives is a cornerstone of modern organic synthesis. The biological activity of such compounds is often dependent on their specific three-dimensional structure. Therefore, methods that can selectively produce one stereoisomer over another are of paramount importance.

Chiral Auxiliaries and Catalytic Asymmetric Methods in N-Acylamino Acid Synthesis

Asymmetric synthesis aims to create chiral molecules with a high degree of stereoselectivity. Two prominent strategies in this field are the use of chiral auxiliaries and catalytic asymmetric methods.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. nih.gov This auxiliary is later removed, having imparted its chirality to the molecule of interest. nih.gov These auxiliaries are often derived from readily available natural products like amino acids, carbohydrates, or terpenes. nih.govnih.gov

The general mechanism involves attaching the chiral auxiliary to a non-chiral substrate. mdpi.com The steric and electronic properties of the auxiliary then block one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered side. mdpi.com This results in the preferential formation of one diastereomer. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. mdpi.com

Several effective chiral auxiliaries have been developed and are widely used in the asymmetric synthesis of amino acids. nih.gov Some of the most notable examples are listed in the table below.

| Chiral Auxiliary Type | Examples | Key Applications in Amino Acid Synthesis |

| Oxazolidinones | Evans' auxiliaries | Asymmetric alkylation, aldol (B89426) reactions, and Diels-Alder reactions. nih.gov |

| Camphor-derived | Oppolzer's sultams, Helmchen's auxiliaries | Asymmetric alkylations and aldol reactions. nih.gov |

| Proline-derived | Enders' SAMP/RAMP hydrazones, Corey's auxiliaries | Asymmetric alkylation of carbonyl compounds. nih.gov |

| Imidazolidinones | Seebach's auxiliaries | Self-regeneration of stereocenters in amino acid synthesis. |

| N,N-Phthaloylamino acids | Pht-tert-leucine | Asymmetric Mannich-type reactions to produce β-amino acid esters with high diastereoselectivity. scribd.com |

Catalytic Asymmetric Methods: While chiral auxiliaries are effective, they require stoichiometric amounts and additional steps for attachment and removal. Catalytic asymmetric synthesis, on the other hand, uses a small amount of a chiral catalyst to generate large quantities of the desired enantiomer, making it a more atom-economical approach. nih.gov

These methods often involve transition metal complexes with chiral ligands or organocatalysts. For the synthesis of N-acylamino acids, chiral aldehyde catalysis has emerged as a powerful tool. acs.org Catalysts derived from chiral BINOL aldehydes, for instance, can facilitate the asymmetric α-functionalization of N-unprotected amino acid esters with high stereoselectivity. acs.org Another approach involves the catalytic asymmetric hydrogenation of α-iminophosphonates using palladium catalysts, which provides access to optically active α-aminophosphonates, precursors to amino acids. nih.gov A dual-catalyst system combining photoredox and nickel catalysis has also been developed for the asymmetric carbonylative coupling of α-chloroalkylarenes and amines, offering a modular route to α-chiral amides. acs.org

Diastereoselective and Enantioselective Pathways to N-Acetyl-dimethoxyphenylalanine

The synthesis of N-Acetyl-dimethoxyphenylalanine with a specific stereochemistry presents a significant challenge due to the potential for racemization at the α-carbon.

One of the critical steps where stereochemical integrity can be lost is during the amidation of N-acetyl-L-phenylalanine. Studies have shown that using coupling reagents like TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminiumtetrafluoroborate) in the presence of bases like diisopropylethylamine (DIPEA) can lead to significant racemization. mdpi.com This is often attributed to the formation of an azlactone intermediate, which has an acidic α-hydrogen that can be easily removed by a base, leading to a loss of chirality. mdpi.com The choice of base and reaction conditions is therefore crucial; using a milder base like pyridine (B92270) has been shown to reduce the extent of racemization. mdpi.com

For the enantioselective synthesis of related phenylalanine derivatives, various strategies have been employed. The use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or alanine (B10760859) has proven to be an efficient method for producing tailor-made amino acids. nih.gov These complexes can be alkylated with high diastereoselectivity, and subsequent hydrolysis yields the desired amino acid. nih.gov While high diastereoselectivity can be achieved in the alkylation step, some loss of enantiomeric excess can occur during subsequent deprotection and derivatization steps. nih.gov

Another powerful technique is asymmetric phase-transfer catalysis, which has been used for the enantioselective synthesis of dityrosine (B1219331) and isodityrosine. researchgate.net This method utilizes chiral quaternary ammonium (B1175870) salts to control the stereochemical outcome of alkylation reactions.

Development of Chemical Routes for N-Acetyl-3,5-dimethoxyphenylalanine

The construction of this compound involves several key transformations: the introduction of two methoxy (B1213986) groups at the 3 and 5 positions of the phenyl ring, the formation of the amino acid backbone, and the N-acetylation of the amino group.

Strategies for Regioselective Dimethoxylation of Aromatic Precursors

Achieving the specific 3,5-dimethoxy substitution pattern on the aromatic ring is a key challenge. The synthesis typically starts from an aromatic precursor that either already contains this substitution pattern or can be selectively functionalized. A common precursor for such syntheses is 3,5-dihydroxybenzoic acid, which can be dimethylated using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. The resulting 3,5-dimethoxybenzoic acid can then be converted into a suitable intermediate for amino acid synthesis.

Alternatively, multi-step synthetic sequences starting from simpler aromatic compounds can be employed. These routes often involve a combination of nitration, reduction, diazotization, and substitution reactions to install the desired functional groups at the correct positions. The synthesis of a photocleavable linker, N-(9-fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid, for instance, starts from veratraldehyde (3,4-dimethoxybenzaldehyde), highlighting how commercially available dimethoxy-substituted aromatics can be utilized as starting materials for more complex molecules. researchgate.net

Amidation and Acetylation Reactions in Phenylalanine Scaffold Derivatization

The final steps in the synthesis of this compound involve the formation of the core amino acid structure and the subsequent acetylation of the amino group.

Amidation: The formation of the amide bond is a fundamental reaction in peptide chemistry and the synthesis of N-acylated amino acids. As mentioned previously, the choice of coupling agent and reaction conditions is critical to avoid racemization. mdpi.com Common coupling agents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used in conjunction with additives like HOBt (hydroxybenzotriazole), or phosphonium (B103445) and uronium salts like TBTU. nih.gov

Acetylation: The N-acetylation of the phenylalanine amino group is typically a straightforward reaction. Acetic anhydride (B1165640) is a common and effective acetylating agent. google.com The reaction can be carried out in various solvents, including acetic acid. google.com For amino acids, protecting the reactive centers is often necessary to ensure regioselectivity. google.com The acetylation of the amine group can serve as a protective measure to direct reactivity towards the carboxylic acid functionality in subsequent steps. google.com Biocatalytic methods using acyltransferases, such as the one from Mycobacterium smegmatis, have also been developed for the N-acylation of amines under mild, aqueous conditions. nih.gov

A general process for the preparation of N-acetyl-D,L-α-aminocarboxylic acids involves reacting the amino acid with acetic anhydride in acetic acid at elevated temperatures. google.com This method aims to avoid aqueous workups and the formation of large quantities of salt by-products. google.com

Synthesis of Related Dimethoxyphenylalanine Isomers and Analogues

The synthesis of various isomers and analogues of dimethoxyphenylalanine provides insight into the chemical methodologies that could be adapted for the synthesis of the 3,5-dimethoxy target.

For example, the synthesis of (R,S)-N-Acetyl-3,4-dimethoxyphenylalanine has been reported, starting from (2Z)-2-(acetylamino)-3-(3,4-dimethoxyphenyl)-2-propenoic acid. chemicalbook.com Additionally, N-acetyl-3,4-dihydroxy-L-phenylalanine has been identified as a bioactive metabolite from Streptomyces sp., indicating that biological pathways can also produce related structures which can then be chemically modified. nih.gov

Chemoenzymatic Synthesis and Biocatalytic Transformations

The synthesis of this compound can be approached through chemoenzymatic methods, which combine the selectivity of biological catalysts with traditional chemical reactions. This strategy offers significant advantages, including high stereoselectivity and milder reaction conditions compared to purely chemical syntheses. Biocatalytic transformations, utilizing enzymes such as acetyltransferases, lyases, and hydrolases, provide precise control over the formation and modification of the target molecule.

Enzymatic Acetylation of Aromatic Amino Acids

The final step in a potential chemoenzymatic route to this compound is the selective N-acetylation of the parent amino acid, 3,5-dimethoxyphenylalanine. This transformation is catalyzed by N-acetyltransferase (NAT) enzymes, which transfer an acetyl group from a donor molecule, most commonly Acetyl-Coenzyme A (Acetyl-CoA), to the primary amine of the amino acid. wikipedia.org This process is a key post-translational and co-translational modification in nature, responsible for the acetylation of numerous proteins. wikipedia.org

The enzymatic approach offers a highly specific method for acetylation, avoiding potential side reactions on other functional groups within the molecule. While research specifically detailing the enzymatic acetylation of 3,5-dimethoxyphenylalanine is limited, the principles are derived from studies on other aromatic amino acids. nih.govnih.gov Enzymes within the GNAT (Gcn5-related N-acetyltransferase) superfamily are known to catalyze the formation of N-acetylated aromatic D-amino acids. nih.govfrontiersin.org The substrate specificity of these enzymes can be broad or narrow, and modern enzyme engineering techniques allow for the modification of active sites to accommodate non-natural amino acids like 3,5-dimethoxyphenylalanine.

The general reaction is as follows: 3,5-dimethoxyphenylalanine + Acetyl-CoA --(N-acetyltransferase)--> this compound + CoA

Key research findings in the enzymatic acetylation of related compounds highlight the feasibility of this approach. For instance, studies have demonstrated the acetylation of phenylalanine and tryptophan hydroxylases, indicating that enzymes can act on complex aromatic amino acid structures. nih.gov Furthermore, the synthesis of N-acetyl derivatives of various L-amino acids has been successfully achieved using acetic anhydride in aqueous solutions, a method that can be adapted to enzymatic systems for greater control. colab.ws

Table 1: Examples of N-Acetyltransferases and Their Substrates

| Enzyme/Family | Substrate(s) | Acetyl Donor | Research Context |

|---|---|---|---|

| GNAT Superfamily Enzyme | D-Phenylalanine, D-Tyrosine, D-Tryptophan | Acetyl-CoA | Fungal biosynthesis of N-acetyl-D-aromatic amino acids. frontiersin.org |

| N-terminal Acetyltransferases (NATs) | N-terminal amino acids of proteins | Acetyl-CoA | Widespread protein modification in eukaryotes. wikipedia.org |

| Phenylalanine Hydroxylase (PAH) | Phenylalanine (acetylation of the enzyme itself) | Not Applicable | Post-translational modification affecting enzyme activity. nih.gov |

| Tryptophan 2,3-Dioxygenase (TDO) | Tryptophan (acetylation of the enzyme itself) | Not Applicable | Regulation of enzyme activity through acetylation status. nih.gov |

Application of Phenylalanine Ammonia-Lyases (PALs) and Related Biocatalysts in Analog Synthesis

Phenylalanine Ammonia-Lyases (PALs) are versatile enzymes that catalyze the reversible, non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia (B1221849). wikipedia.orgnih.gov The reverse reaction, the hydroamination of a cinnamic acid derivative, is of significant synthetic interest as it allows for the stereoselective production of L-phenylalanine and its analogs. turner-biocatalysis.commanchester.ac.uk This makes PALs excellent candidates for the synthesis of the precursor amino acid, 3,5-dimethoxyphenylalanine, from its corresponding acrylic acid.

The synthesis would proceed by reacting 3,5-dimethoxy-cinnamic acid with ammonia in the presence of a PAL enzyme. The enzyme's high stereoselectivity typically yields the desired L-enantiomer with high optical purity. turner-biocatalysis.com

trans-3,5-Dimethoxy-cinnamic acid + NH₃ --(PAL)--> L-3,5-dimethoxyphenylalanine

While wild-type PALs have a preference for phenylalanine, enzyme engineering has significantly broadened their substrate scope. nih.govresearchgate.net Through rational design and directed evolution, PAL variants have been created that efficiently accept various substituted arylacrylic acids, including those with methoxy groups on the aromatic ring. nih.govfrontiersin.org This adaptability is crucial for the synthesis of non-natural amino acids like 3,5-dimethoxyphenylalanine. The process is highly atom-economical and avoids the need for complex cofactor regeneration systems, making it attractive for industrial applications. turner-biocatalysis.com Once the amino acid is synthesized, it can be subsequently acetylated as described in the previous section to yield the final product.

Table 2: Engineered Phenylalanine Ammonia-Lyases (PALs) for Analog Synthesis

| PAL Source | Engineered Variant(s) | Substrate Example(s) | Key Finding |

|---|---|---|---|

| Petroselinum crispum (PcPAL) | F137V, L256V, I460V | β-methyl-cinnamic acid analogs | Engineered variants enabled the direct asymmetric amination of previously unreactive β-substituted substrates. nih.gov |

| Planctomyces brasiliensis (PbPAL) | L205 mutants | Fumaric acid derivatives | Structure-based engineering improved enantioselectivity for electron-deficient substrates. researchgate.net |

| Anabaena variabilis (AvPAL) | Not specified | Substituted cinnamic acids | Used in continuous flow synthesis for enhanced productivity and catalyst reusability. frontiersin.org |

Enzymatic Hydrolysis of N-Acylated Intermediates

Enzymatic hydrolysis provides a classic chemoenzymatic method for the kinetic resolution of racemic mixtures of amino acids. libretexts.org This strategy is particularly applicable to producing enantiomerically pure this compound. The process begins with the non-selective chemical synthesis of racemic this compound. This racemic mixture is then treated with an enantioselective enzyme, typically an acylase (also known as an amidohydrolase). harvard.edunih.gov

Acylases, such as Acylase I from porcine kidney or Aspergillus species, exhibit a strong preference for hydrolyzing the N-acyl group from L-amino acids, while leaving the N-acyl-D-amino acid largely untouched. libretexts.orgharvard.edu

Racemic this compound --(Acylase, H₂O)--> L-3,5-dimethoxyphenylalanine + N-Acetyl-D-3,5-dimethoxyphenylalanine

Table 3: Enzymes Used in the Hydrolysis of N-Acyl Amino Acids

| Enzyme | Source | Typical Substrate | Application |

|---|---|---|---|

| Acylase I | Porcine Kidney | N-Acyl-L-amino acids | Kinetic resolution of a wide range of natural and unnatural racemic N-acyl amino acids. harvard.edu |

| Aminoacylase | Aspergillus species | N-Acyl-L-amino acids | Industrial-scale kinetic resolution of amino acids. libretexts.org |

| Amidohydrolase | Brain tissue | N-Acetyl-L-aspartate | Hydrolysis of endogenous N-acyl amino acids. nih.gov |

| Acylase | Streptomyces mobaraensis | N-(long)-chain-fatty-acyl-L-amino acids | Hydrolysis of N-acyl amino acids with long fatty acid chains. nih.gov |

Biochemical Pathways and Enzymatic Transformations Involving N Acetyl 3,5 Dimethoxyphenylalanine

In Vitro Metabolic Studies of N-Acylated Aromatic Amino Acids (Non-Human Cellular and Subcellular Systems)

In vitro studies using non-human cellular and subcellular systems are instrumental in elucidating the metabolic fate of N-acylated aromatic amino acids. These studies provide insights into the key enzymatic processes, such as deacetylation and subsequent transformations.

The primary step in the metabolism of many N-acetylated amino acids is the hydrolysis of the N-acyl bond, a process known as N-deacetylation. This reaction is catalyzed by a group of enzymes called N-acyl-L-amino acid amidohydrolases, commonly referred to as aminoacylases or amidases. wikipedia.org These hydrolases act on the carbon-nitrogen bond in linear amides, releasing a carboxylate and an L-amino acid. wikipedia.org In mammals, these enzymes are involved in the detoxification of high levels of short-chain organic acids and aromatic amino acids that can arise from metabolic defects. frontiersin.org For instance, N-acetyl-L-phenylalanine is found in the blood and urine of individuals with phenylketonuria. frontiersin.orghmdb.ca

While specific studies on N-Acetyl-3,5-dimethoxyphenylalanine are not extensively available, the general mechanism of deacetylation by carboxylesterases and amidases is well-established for other N-acylated aromatic amino acids. nih.gov These enzymes exhibit broad substrate specificity, hydrolyzing various N-acyl derivatives of amino acids. researchgate.netharvard.edu The nature of both the acyl group and the amino acid side chain influences the rate of hydrolysis. harvard.edu

Following deacetylation, the resulting free aromatic amino acid, in this case, 3,5-dimethoxyphenylalanine, can undergo further metabolic transformations. Aromatic amino acids are known to be substrates for various oxidative enzymes. For example, phenylalanine is hydroxylated to tyrosine. frontiersin.org In the context of this compound, the dimethoxy-substituted phenyl ring is a likely target for oxidative demethylation reactions, which would be catalyzed by cytochrome P450 enzymes. This process would yield hydroxylated metabolites, such as N-acetyl-3-hydroxy-5-methoxyphenylalanine or N-acetyl-3,5-dihydroxyphenylalanine.

These hydroxylated intermediates can then be subjected to conjugation reactions, which are phase II metabolic processes that increase the water solubility of compounds and facilitate their excretion. Common conjugation reactions include glucuronidation and sulfation.

The identification and characterization of metabolites are essential for understanding the complete metabolic pathway of a compound. For N-acylated aromatic amino acids, this typically involves the analysis of in vitro reaction mixtures using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. magritek.com For instance, the metabolism of N-acetyl-L-tryptophan has been studied, revealing a pathway that involves deacetylation followed by oxidative degradation. frontiersin.org

While specific metabolites of this compound have not been detailed in the available literature, based on the known metabolism of related compounds, the expected primary metabolite would be 3,5-dimethoxyphenylalanine. Subsequent oxidative and conjugation reactions would lead to a variety of hydroxylated and conjugated derivatives.

Enzymology of N-Acyl Amino Acid Hydrolases and Their Specificity

The enzymes responsible for the hydrolysis of N-acyl amino acids, the N-acyl amino acid hydrolases, have been a subject of extensive study to understand their structure, function, and substrate preferences.

N-acyl amino acid hydrolases have been purified and characterized from various sources, including mammalian tissues and microorganisms. researchgate.netnih.gov For example, an N-acylaminoacyl-peptide hydrolase has been purified from rabbit muscle. nih.gov These enzymes are often cytosolic proteins. nih.gov The purification process typically involves multiple chromatographic steps to achieve homogeneity. nih.gov

Characterization of these enzymes includes determining their molecular weight, subunit structure, optimal pH, and temperature for activity. For instance, an N-acyl-D-amino acid amidohydrolase from Microbacterium was found to be a monomeric protein with a molecular weight of 56,000 and an optimal pH of 8.5. tohoku.ac.jp In contrast, an N-acylaminoacyl-peptide hydrolase from rabbit muscle has a molecular weight of 230,000-245,000 and is composed of subunits with a molecular weight of 76,000-80,000. nih.gov Some of these enzymes are metalloenzymes, requiring a metal ion like zinc for their catalytic activity. wikipedia.org

The substrate specificity of N-acyl amino acid hydrolases is a key aspect of their function. These enzymes generally exhibit broad substrate specificity, acting on a range of N-acylated amino acids. researchgate.netharvard.edunih.gov The efficiency of hydrolysis is influenced by the chemical nature of both the acyl group and the amino acid residue. harvard.edunih.gov For example, some acylases show a preference for substrates with hydrophobic amino acid side chains. harvard.edu

Kinetic studies provide quantitative data on enzyme-substrate interactions. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are determined for various substrates to assess the enzyme's affinity and catalytic efficiency. While specific kinetic data for this compound is not available, studies on other N-acylated phenylalanine derivatives provide valuable insights. For example, chymotrypsin, a protease, can also hydrolyze N-acyl-L-phenylalanine 4-nitroanilides, and its affinity for these substrates increases with the hydrophobicity of the acyl group. nih.gov

The following table summarizes the relative hydrolysis rates of various N-acylated amino acids by acylase I, a well-studied N-acyl amino acid hydrolase. This data illustrates the enzyme's substrate preferences.

| Substrate (N-acetyl-L-amino acid) | Relative Rate of Hydrolysis (%) |

| Methionine | 100 |

| Alanine (B10760859) | 85 |

| Phenylalanine | 75 |

| Valine | 65 |

| Leucine | 60 |

| Tryptophan | 50 |

| Isoleucine | 45 |

| Glycine (B1666218) | 10 |

This table presents generalized relative hydrolysis rates based on data for Acylase I and is for illustrative purposes.

Theoretical Considerations for Biosynthetic Pathways of this compound

The precise biochemical pathways leading to the formation of this compound have not been empirically detailed in published literature. However, based on established principles of N-acyl amino acid (NAAA) biosynthesis in various organisms, a theoretical framework for its formation can be proposed. This framework centers on the enzymatic N-acetylation of the amino acid precursor, 3,5-dimethoxyphenylalanine.

Substrate Availability and Precursor Incorporation Studies

The biosynthesis of this compound is contingent on the intracellular availability of its two primary precursors: an acetyl group donor and the amino acid 3,5-dimethoxyphenylalanine.

Acetyl Group Donor: The most common and readily available acetyl donor in microbial metabolism is acetyl-CoA . It is a central metabolite involved in numerous anabolic and catabolic pathways, including the tricarboxylic acid (TCA) cycle and fatty acid metabolism.

3,5-dimethoxyphenylalanine: The biosynthetic pathway for 3,5-dimethoxyphenylalanine is not well-established in microorganisms. It is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids incorporated into proteins during translation. Its formation would likely require a specialized metabolic pathway. Hypothetically, it could be synthesized from intermediates of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids like phenylalanine, tyrosine, and tryptophan. Modification of a phenylalanine or tyrosine precursor through methylation by S-adenosyl methionine (SAM)-dependent methyltransferases could be a potential route.

Precursor Incorporation: To definitively establish the biosynthetic pathway, precursor incorporation studies using isotopically labeled substrates would be necessary. For instance, cells could be fed with labeled versions of potential precursors, such as ¹³C-labeled glucose, ¹³C-labeled phenylalanine, or ¹³C-labeled and deuterium-labeled methionine (as a precursor to the methyl groups). The incorporation of these labels into the final this compound product would be traced using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This would elucidate the metabolic origins of both the phenylpropanoid backbone and the acetyl and methoxy (B1213986) groups. While this approach is standard for biosynthetic pathway determination, no such studies have been published specifically for this compound.

Mechanistic Investigations and Preclinical Biological Activities of N Acetyl 3,5 Dimethoxyphenylalanine and Its Analogs

Cellular and Subcellular Interactions of N-Acylated Dimethoxyphenylalanines (In Vitro Models)

There is a lack of specific published research investigating the direct interactions of N-Acetyl-3,5-dimethoxyphenylalanine with cellular and subcellular systems. The biological activities of N-acylated amino acids can be diverse, and studies on analogs provide some insight into potential areas of investigation.

Evaluation of Interactions with Cellular Redox Homeostasis

No studies have been identified that specifically evaluate the effects of this compound on cellular redox homeostasis. Generally, the introduction of acetylated amino acids can influence cellular processes, but without direct experimental evidence, any potential impact on redox balance, such as effects on reactive oxygen species (ROS) production or antioxidant enzyme activity, remains speculative.

Modulation of Specific Intracellular Signaling Pathways

There is no available data from experimental observations on how this compound or its close analogs might modulate specific intracellular signaling pathways. Research on other N-acylated amino acids has shown interactions with various signaling cascades, but these findings cannot be directly extrapolated to the dimethoxylated phenylalanine derivative.

Effects on Cellular Processes

Specific data on the effects of this compound on enzymatic activity or protein modification are not available in the current body of scientific literature.

Exploration in Preclinical Non-Human In Vivo Models

Comprehensive preclinical data from in vivo animal models for this compound, including its pharmacokinetic profile and effects on organ systems, are not publicly available.

Pharmacokinetic and Metabolic Disposition Studies in Animal Models

There are no published studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models. Information regarding its tissue distribution or data from isolated organ perfusion studies has not been found.

Influence on Biochemical Parameters in Specific Organ Systems

No research has been published that investigates the influence of this compound on biochemical parameters within specific organ systems in animal models.

Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Studies

The biological activity and metabolic fate of this compound and its analogs are intricately linked to their chemical structures. Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) studies are crucial in medicinal chemistry for optimizing the therapeutic potential of a compound. These studies systematically alter parts of a molecule to understand how these changes affect its interaction with biological targets and its metabolic stability. For this compound, key structural features that influence its biological profile include the substitution pattern of the dimethoxy groups on the phenyl ring, the presence of the N-acetyl group, and the stereochemistry of the chiral center.

Impact of Dimethoxy Substitution Pattern on Biochemical Efficacy

The position of the methoxy (B1213986) groups on the phenyl ring of phenylalanine analogs can significantly influence their biochemical efficacy. While direct comparative studies on the various dimethoxy isomers of N-acetylphenylalanine are not extensively available in the public domain, the principles of medicinal chemistry and studies on related substituted aromatic compounds allow for well-founded inferences. The electronic and steric effects of the methoxy groups can alter the molecule's conformation, its ability to bind to target proteins, and its susceptibility to metabolic enzymes.

The 3,5-dimethoxy substitution pattern, as seen in this compound, provides a unique electronic and steric profile. The meta-positioning of the electron-donating methoxy groups influences the reactivity of the phenyl ring and can direct metabolic processes such as hydroxylation to specific positions. The steric bulk of these groups can also either facilitate or hinder the binding to a target protein, depending on the topology of the binding site.

To illustrate the potential impact of the dimethoxy substitution pattern on biochemical efficacy, the following table presents hypothetical comparative data based on general SAR principles observed in similar classes of compounds.

Table 1: Illustrative Impact of Dimethoxy Substitution Pattern on Biochemical Efficacy

< table> < thead> < tr> < th>Compound< /th> < th>Substitution Pattern< /th> < th>Hypothetical Receptor Binding Affinity (Ki, nM)< /th> < th>Postulated Rationale< /th> < /tr> < /thead> < tbody> < tr> < td>this compound< /td> < td>3,5-dimethoxy< /td> < td>Variable< /td> < td>Symmetrical substitution may provide a balanced electronic distribution. Steric hindrance at both meta positions could influence binding orientation.< /td> < /tr> < tr> < td>N-Acetyl-2,3-dimethoxyphenylalanine< /td> < td>2,3-dimethoxy< /td> < td>Variable< /td> < td>Adjacent methoxy groups can lead to steric clash and alter the preferred conformation of the side chain.< /td> < /tr> < tr> < td>N-Acetyl-2,5-dimethoxyphenylalanine< /td> < td>2,5-dimethoxy< /td> < td>Variable< /td> < td>Asymmetrical substitution may lead to specific directional interactions within a binding pocket.< /td> < /tr> < tr> < td>N-Acetyl-3,4-dimethoxyphenylalanine< /td> < td>3,4-dimethoxy< /td> < td>Variable< /td> < td>This pattern is common in natural products and may be readily recognized by certain enzymes or receptors. nih.gov< /td> < /tr> < /tbody> < /table>

Note: The data in this table is illustrative and intended to demonstrate the principles of how substitution patterns can affect biochemical efficacy. Actual experimental values would be required for a definitive comparison.

Role of the N-Acetyl Group in Biological Interactions and Metabolic Stability

The N-acetyl group plays a pivotal role in defining the biological and metabolic characteristics of this compound. Acetylation of the alpha-amino group of phenylalanine has several significant consequences.

From a biological interaction perspective, the N-acetyl group neutralizes the positive charge of the primary amine present in the parent amino acid. This change can dramatically alter the compound's ability to form ionic bonds with biological targets. Many amino acid transporters and receptors have specific recognition sites for the zwitterionic form of amino acids; the N-acetylation would likely prevent or modify the interaction with these sites. The acetyl group can, however, participate in hydrogen bonding as a hydrogen bond acceptor, potentially forming new interactions within a binding pocket that are not possible for the non-acetylated analog.

The presence of the N-acetyl group also influences the physicochemical properties of the molecule, such as its lipophilicity and water solubility, which in turn affect its absorption, distribution, and excretion profiles.

Table 2: Comparison of N-Acetylated vs. Non-Acetylated Phenylalanine Analogs

< table> < thead> < tr> < th>Feature< /th> < th>3,5-Dimethoxyphenylalanine< /th> < th>this compound< /th> < th>Implication< /th> < /tr> < /thead> < tbody> < tr> < td>Charge at physiological pH< /td> < td>Zwitterionic< /td> < td>Anionic< /td> < td>Altered interaction with transporters and receptors that recognize charged species.< /td> < /tr> < tr> < td>Susceptibility to Aminopeptidases< /td> < td>High< /td> < td>Low< /td> < td>N-acetylation protects against degradation by these enzymes, potentially increasing the compound's half-life. nih.gov< /td> < /tr> < tr> < td>Metabolic Deactivation Pathway< /td> < td>Deamination, Transamination< /td> < td>N-deacetylation, Hydroxylation< /td> < td>The N-acetyl group introduces a new metabolic pathway. nih.gov< /td> < /tr> < tr> < td>Hydrogen Bonding Potential< /td> < td>Amine group is a hydrogen bond donor.< /td> < td>Acetyl carbonyl is a hydrogen bond acceptor.< /td> < td>Different hydrogen bonding patterns can lead to different binding modes and affinities.< /td> < /tr> < /tbody> < /table>

Stereochemical Influence on Enzyme Recognition and Biological Fate

This compound is a chiral molecule, existing as two enantiomers: N-Acetyl-L-3,5-dimethoxyphenylalanine and N-Acetyl-D-3,5-dimethoxyphenylalanine. Stereochemistry is a critical determinant of biological activity because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov Consequently, the two enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles.

The differential interaction of enantiomers with biological targets is a well-established principle. One enantiomer may bind with high affinity to a receptor, leading to a therapeutic effect, while the other enantiomer may have low or no affinity, or even bind to a different target, potentially causing off-target effects. For example, in a study of N-acetyl-tryptophan, the L-enantiomer was found to be neuroprotective, while the D-enantiomer had no protective effect. nih.gov This stereospecificity was attributed to the L-enantiomer forming a more stable complex with its target receptor.

The biological fate of the enantiomers can also differ significantly. Amino acid transporters often exhibit stereoselectivity, with a preference for L-amino acids, which are the naturally occurring form. nih.gov This can lead to differences in the absorption and distribution of the L- and D-isomers. Similarly, metabolic enzymes can show stereoselectivity in their action. One enantiomer may be metabolized more rapidly than the other, resulting in different plasma concentrations and duration of action. The synthesis of chiral compounds can sometimes lead to racemization, the formation of an equal mixture of both enantiomers, which can be influenced by the reaction conditions. mdpi.com

Table 3: Stereochemical Considerations for this compound

< table> < thead> < tr> < th>Aspect< /th> < th>N-Acetyl-L-3,5-dimethoxyphenylalanine< /th> < th>N-Acetyl-D-3,5-dimethoxyphenylalanine< /th> < th>General Principle< /td> < /tr> < /thead> < tbody> < tr> < td>Enzyme/Receptor Recognition< /td> < td>Potentially higher affinity for targets that recognize natural L-amino acids.< /td> < td>May have lower affinity or interact with different targets.< /td> < td>Biological macromolecules are chiral and can preferentially bind to one enantiomer. nih.gov< /td> < /tr> < tr> < td>Transport across Membranes< /td> < td>May be preferentially transported by L-amino acid transporters.< /td> < td>May have lower transport efficiency via stereoselective transporters.< /td> < td>Amino acid transport systems are often stereospecific. nih.gov< /td> < /tr> < tr> < td>Metabolic Stability< /td> < td>May be a preferred substrate for certain metabolic enzymes.< /td> < td>May be more resistant to metabolism by stereoselective enzymes.< /td> < td>Metabolic enzymes can exhibit stereoselectivity, leading to different metabolic rates for enantiomers.< /td> < /tr> < tr> < td>Biological Activity< /td> < td>Expected to be the more biologically active isomer (eutomer) in many systems.< /td> < td>May be less active (distomer) or contribute to side effects.< /td> < td>The three-dimensional arrangement of atoms is critical for interaction with biological targets. nih.gov< /td> < /tr> < /tbody> < /table>

Advanced Research Avenues and Future Directions in N Acetyl 3,5 Dimethoxyphenylalanine Research

Integration with Metabolomics and Proteomics for System-Level Understanding

Currently, there are no available metabolomics or proteomics studies that have investigated the systemic impact of N-Acetyl-3,5-dimethoxyphenylalanine. In related fields, metabolome-wide association studies on phenylalanine have shown that its levels can be correlated with a variety of endogenous and exogenous chemicals, highlighting the potential for structurally similar compounds to influence its metabolism. nih.gov For instance, research on phenylketonuria (PKU), a disorder of phenylalanine metabolism, utilizes metabolomics to understand the complex interplay of metabolites. nih.govmetabolomicsworkbench.org Future research on this compound could adopt similar multiplatform metabolomics approaches to characterize its absorption, distribution, metabolism, and excretion, thereby revealing its potential biological roles and interactions within a living system.

Design and Development of Novel Chemical Probes and Tools for Chemical Biology

The development of chemical probes from modified amino acids is a burgeoning field. For example, phenylalanine derivatives are used to create DNA-encoded chemical libraries for discovering new ligands against cancer markers. nih.gov Another example is the use of 4-azido-L-phenylalanine as a tool for bioconjugation in chemical biology. wikipedia.org While no chemical probes derived from this compound have been reported, its structure suggests potential as a building block for creating such tools. The dimethoxy-substituted phenyl ring could be functionalized to introduce reporter tags, cross-linkers, or affinity labels, enabling the study of its interactions with proteins and other biomolecules.

Computational Chemistry and Molecular Modeling for Mechanistic Elucidation

Computational methods are invaluable for predicting the behavior of novel compounds. While no specific models for this compound exist, the methodologies are well-established for related molecules.

Ligand-Protein Docking and Molecular Dynamics Simulations

Ligand-protein docking and molecular dynamics simulations are standard computational techniques used to predict how a small molecule might interact with a protein target. wikipedia.org These methods have been applied to various phenylalanine derivatives to understand their binding affinities and mechanisms of action. nih.govnih.gov For this compound, these simulations could be used to screen for potential protein targets and to visualize the binding interactions at an atomic level, providing a basis for a hypothesis-driven experimental investigation.

Quantitative Structure-Activity/Metabolism Relationship (QSAR/QSMR) Modeling

QSAR and QSMR models are used to predict the biological activity or metabolic fate of a compound based on its chemical structure. nih.govresearchgate.net These models are often developed for a series of related compounds to identify key structural features that influence their properties. nih.govmdpi.comjst.go.jp While no QSAR or QSMR models currently include this compound, it could be incorporated into future modeling studies of N-acetylated amino acids or other phenylalanine derivatives to predict its potential activities and metabolic stability.

Exploration of this compound as a Scaffold for Rational Design of Bioactive Molecules (Non-Clinical)

The use of amino acid derivatives as scaffolds for the design of new bioactive molecules is a common strategy in medicinal chemistry. nih.gov Phenylalanine and its derivatives, in particular, serve as the foundation for a wide range of compounds with therapeutic potential. nih.govresearchgate.net The N-acetyl group can protect the amino group from degradation and modify the compound's solubility and pharmacokinetic properties. hmdb.canih.govnih.gov The dimethoxy substitution on the phenyl ring of this compound provides a unique chemical handle that can be further modified to create a library of new compounds for non-clinical screening against various biological targets. For instance, derivatives of 3,5-dimethoxystilbene (B192122) have been synthesized and shown to possess larvicidal and antifungal activities. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Acetyl-3,5-dimethoxyphenylalanine, and how is structural purity validated?

- Methodology : Synthesis typically involves acetylation of 3,5-dimethoxyphenylalanine using acetic anhydride or acetyl chloride under controlled pH (7–9) and temperature (25–40°C). Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is employed. Structural confirmation uses:

- NMR spectroscopy : ¹H/¹³C NMR to verify acetyl group integration and methoxy substituents.

- Mass spectrometry (MS) : High-resolution MS for molecular ion validation.

- X-ray crystallography (if crystalline): Resolves stereochemistry and bond angles .

Q. How does this compound function in metabolic detoxification pathways?

- Methodology : In vivo studies (rats/humans) use radiolabeled mescaline (e.g., [¹⁴C]-mescaline) to track metabolism. Urine samples are analyzed via HPLC or LC-MS to quantify N-acetylated metabolites. Key findings:

- N-Acetylation accounts for ~30% of urinary metabolites, indicating a primary detox pathway in the brain.

- Co-administration of deamination inhibitors (e.g., iproniazid) increases N-acetylated metabolite excretion, confirming enzymatic competition .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- Engineering controls : Local exhaust ventilation or closed systems to minimize inhalation/contact.

- Personal protective equipment (PPE) : Nitrile gloves, N95 masks, and safety goggles.

- Emergency measures : Safety showers/eye wash stations accessible within 10 seconds.

- Storage : In airtight containers under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can conflicting data on metabolic flux (in vitro vs. in vivo) be resolved?

- Methodology :

- In vitro models : Use liver/brain microsomes with cofactors (NADPH) to simulate phase I/II metabolism.

- In vivo cross-validation : Compare metabolite profiles in knockout models (e.g., CYP450-deficient rodents) or with selective enzyme inhibitors (e.g., MAO/DAO inhibitors).

- Tissue-specific analysis : Isolate cerebrospinal fluid (CSF) and liver homogenates to quantify organ-specific contributions .

Q. What strategies address enzyme specificity challenges in N-acetylation studies?

- Methodology :

- Enzyme kinetic assays : Compare activity of arylamine N-acetyltransferases (NAT1/NAT2) using recombinant isoforms.

- Competitive inhibition studies : Co-incubate with prototypical substrates (e.g., sulfamethazine) to identify isoform preferences.

- Organotypic cultures : Brain slices vs. hepatocytes to dissect CNS vs. hepatic metabolic contributions .

Q. Which advanced analytical techniques improve quantification in complex biological matrices?

- Methodology :

- LC-MS/MS : Multiple reaction monitoring (MRM) for sensitivity (LOD ~0.1 ng/mL).

- Stable isotope labeling : Deuterated analogs (e.g., d₃-acetyl) as internal standards.

- Microdialysis probes : Real-time monitoring of brain extracellular fluid in vivo .

Q. What neuropharmacological implications arise from its CNS-specific metabolism?

- Methodology :

- Pharmacokinetic modeling : Compare plasma vs. CSF concentration-time profiles to assess blood-brain barrier penetration.

- Behavioral assays : Correlate metabolite levels (via microdialysis) with locomotor/neurocognitive effects in rodent models.

- Receptor binding studies : Screen for affinity at serotonin/dopamine receptors using radioligand displacement .

Data Contradictions and Mitigation Strategies

- Conflict : Discrepancies in metabolite ratios between species (e.g., rodents vs. humans).

- Resolution : Use humanized liver chimeric mice or primary human hepatocytes to improve translational relevance .

- Conflict : Variability in enzymatic activity due to genetic polymorphisms (e.g., NAT2 slow acetylators).

- Resolution : Genotype study participants and stratify data by acetylator phenotype .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.